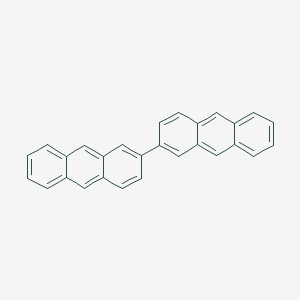

2,2/'-Bianthracene

Description

BenchChem offers high-quality 2,2/'-Bianthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2/'-Bianthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

1250-59-5 |

|---|---|

Formule moléculaire |

C28H18 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

2-anthracen-2-ylanthracene |

InChI |

InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H |

Clé InChI |

LMTGSQGLFATWCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |

SMILES canonique |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4 |

Synonymes |

2,2'-Bianthracene |

Origine du produit |

United States |

The Photophysical Landscape of 2,2'-Bianthracene: Conformational Isomerism, Excited-State Dynamics, and Optoelectronic Applications

Executive Summary

The rational design of organic semiconducting materials relies heavily on understanding interchromophore interactions. While 9,9'-bianthracene has historically served as a model system for orthogonal chromophore coupling, 2,2'-bianthracene and its derivatives—most notably 9,9',10,10'-tetraphenyl-2,2'-bianthracene (TPBA)—present a fundamentally different photophysical paradigm. Due to diminished steric hindrance, the 2,2'-linkage permits a highly planar geometry, leading to pronounced short-range charge transfer (CT) coupling and the coexistence of distinct rotational isomers[1].

This whitepaper provides an in-depth technical analysis of the fundamental photophysical properties of 2,2'-bianthracene systems. We dissect the "Janus-type" dual photophysics driven by conformational heterogeneity, the mechanisms of symmetry-breaking charge transfer (SB-CT), and provide self-validating experimental protocols for characterizing these complex excited-state dynamics.

Structural Paradigms: 2,2'- vs. 9,9'-Bianthracene

The photophysical behavior of molecular dimers is dictated by the alignment of their transition dipole moments (exciton coupling) and the orbital overlap between adjacent moieties.

Traditional 9,9'-bianthracene is characterized by severe steric clash between the peri-protons, forcing the two anthracene units into a nearly orthogonal arrangement. Consequently, its excited-state dynamics are dominated by long-range Coulombic coupling [1].

In stark contrast, 2,2'-bianthracene derivatives like TPBA exhibit a much more planar structure. This planarity engenders significant overlap integrals of the electron and hole wavefunctions, resulting in pronounced short-range CT coupling [1]. As a result, the excited state of 2,2'-bianthracene is not a pure locally excited (LE) state, but rather an adiabatic mixture of LE and CT diabats, the ratio of which is highly sensitive to the dielectric properties of the surrounding medium[1].

Conformational Heterogeneity: The "Janus-Type" Photophysics

The structural flexibility introduced by the C–C single bond rotation in 2,2'-bianthracene gives rise to two primary conformational isomers in solution: syn-TPBA and anti-TPBA [2].

Quantum chemical calculations reveal a fundamental divergence in the exciton coupling nature of these two isomers. While both exhibit the same sign for long-range Coulombic coupling, they possess opposite signs of short-range CT coupling [2]. This structural variance leads to "Janus-type" photophysics, where the two conformers exhibit markedly different emissive properties, charge-transfer characteristics, and triplet formation rates[2].

Neglecting this conformational heterogeneity can obscure the true photophysical landscape, leading to misinterpretations of mechanistic processes such as intersystem crossing (ISC) and exciton annihilation[2].

Caption: Photophysical pathways and symmetry-breaking charge transfer in 2,2'-bianthracene conformers.

Excited-State Dynamics: Symmetry-Breaking Charge Transfer and Triplet Formation

Upon photoexcitation, 2,2'-bianthracene undergoes Symmetry-Breaking Charge Transfer (SB-CT) . Because the molecule is structurally symmetric, the initial excitation is delocalized. However, driven by solvation dynamics and minor structural fluctuations, the symmetry is broken, localizing the charge and creating a highly polarized excited state[1].

Triplet Formation Kinetics

The triplet exciton characteristics of TPBA are highly sensitive to the surrounding environment. Triplet formation in TPBA follows an unprecedented multiexponential behavior , directly reflecting the multiple energetic landscapes of the coexisting conformers[1].

-

Solvent Dependence: While the T1 absorption spectra themselves show no dependence on solvent polarity (indicating the T1 state lacks significant CT character), the kinetics of T1 formation vary drastically with solvent polarity[2].

-

Intersystem Crossing (ISC): The relative orientation of the chromophore units significantly influences the absolute and relative energy levels of the singlet and triplet states, thereby modulating both the rate and efficiency of ISC[2].

Quantitative Photophysical Summary

| Property | Observation in 2,2'-Bianthracene (TPBA) | Mechanistic Causality |

| Absorption Maxima | ~235 - 300 nm (UV), extending to ~415 nm | Extended π -conjugation and planar geometry[2]. |

| Emission Maxima (PL) | Dual peaks at ~430 nm and ~475 nm | Vibronic peak ratio changes based on excitation wavelength (370 nm vs 415 nm), confirming distinct emissive states from syn- and anti- conformers[2]. |

| Triplet ( T1 ) Formation | Multiexponential kinetics | Coexistence of multiple conformers with distinct ISC pathways and energetic landscapes[1]. |

| Solvatochromism | PL spectra shift with solvent polarity | Adiabatic mixing of LE and CT diabats stabilized by polar solvents[1][2]. |

Self-Validating Experimental Protocols for Photophysical Characterization

To accurately capture the Janus-type photophysics of 2,2'-bianthracene, researchers must employ a comprehensive suite of static and time-resolved spectroscopic techniques[2]. The following protocol establishes a self-validating workflow, ensuring that artifacts from conformational heterogeneity are not misinterpreted as impurities or degradation.

Step 1: Sample Preparation and Rigorous Degassing

-

Procedure: Prepare a 6.2 µM solution of the 2,2'-bianthracene derivative in a range of solvents (e.g., Hexane, DCM, DMF)[2]. Subject the samples to a minimum of five freeze-pump-thaw cycles in a quartz cuvette sealed under high vacuum ( <10−5 Torr).

-

Causality: Molecular oxygen is a potent triplet quencher. Because the multiexponential triplet formation of TPBA is a critical diagnostic feature, any residual oxygen will artificially truncate the T1 lifetime, masking the intrinsic ISC kinetics dictated by the conformers.

Step 2: Excitation-Wavelength-Dependent Steady-State Spectroscopy

-

Procedure: Acquire steady-state photoluminescence (PL) spectra using multiple excitation wavelengths (e.g., λex = 370 nm and 415 nm)[2]. Monitor the vibronic peak ratios at 430 nm and 475 nm.

-

Causality: Because the syn- and anti- conformers have slightly offset absorption cross-sections, varying the excitation wavelength selectively populates one conformer over the other. An observed change in the 0–1 to 0–0 vibronic band ratio confirms the presence of multiple absorbing/emitting states, validating the conformational heterogeneity hypothesis[2].

Step 3: Time-Resolved Photoluminescence (TRPL)

-

Procedure: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the PL decay kinetics. Excite the sample at the wavelengths identified in Step 2 and detect at the corresponding emission maxima.

-

Causality: TRPL differentiates the radiative decay rates of the LE and CT states. If the steady-state PL shift is truly due to conformers rather than a single continuous relaxation process (like simple solvent relaxation), the decay kinetics will require a multi-exponential fit corresponding to the distinct lifetimes of the syn- and anti- species.

Step 4: Nanosecond Transient Absorption (ns-TA)

-

Procedure: Pump the sample at 415 nm and probe the broadband transient absorption from 20 to 200 µs[2]. Extract the kinetic traces at the T1 absorption maximum.

-

Causality: While TRPL probes the emissive singlet states, ns-TA is required to track the dark triplet states. By analyzing the formation kinetics across solvents of varying polarity, one can map the efficiency of the SB-CT mediated ISC pathway[1][2].

Caption: Self-validating experimental workflow for characterizing bianthracene excited-state dynamics.

Applications in Optoelectronics and Chemosensing

The unique photophysics of 2,2'-bianthracene have been successfully leveraged in advanced material applications, ranging from high-efficiency displays to single-molecule sensors.

Organic Light-Emitting Diodes (OLEDs)

TPBA serves as an exceptional host and emitting layer in fluorescent OLEDs. When TPBA is doped with a green fluorescent dye (e.g., C545T) and integrated into a simple three-layer device architecture, it achieves an outstanding external quantum efficiency (EQE) of nearly 10% [3]. The device maintains this high EQE over a wide current density range (2–100 mA/cm²), yielding a current efficiency of 29.8 cd/A and a long half-lifetime of 71 hours at high initial luminance (23,900 cd/m²)[3]. The planar nature of the 2,2'-linkage facilitates efficient Förster resonance energy transfer (FRET) to the dopant.

Barium Ion ( Ba2+ ) Chemosensors

Beyond optoelectronics, 2,2'-bianthracene architectures are utilized in highly selective chemosensors. By synthesizing a 2,2'-bianthracene core bearing two aza-15-crown-5 ether moieties, researchers have developed robust "turn-on" fluorescent sensors specifically for naked-eye detection of Barium ions ( Ba2+ )[4]. The sensing mechanism relies on Photoinduced Electron Transfer (PET); upon Ba2+ chelation, the PET pathway is inhibited, resulting in a dramatic restoration (turn-on) of the bianthracene fluorescence[4]. This high selectivity is critical for applications in particle physics, specifically for "barium tagging" in searches for neutrinoless double-beta decay[4].

References

-

Janus‐Type Photophysics of Rotational Isomers in a Diphenylanthracene Dimer Freie Universität Berlin (Refubium) URL: [Link]

-

Peculiar photophysics of 2,2'-bianthracene: symmetry-breaking charge transfer, triplet formation dynamics, and their connection to conformational diversity SPIE Digital Library URL: [Link]

-

Demonstration of Selective Single-Barium Ion Detection with Dry Diazacrown Ether Naphthalimide Turn-on Chemosensors ACS Sensors - ACS Publications URL: [Link]

-

Green fluorescent organic light-emitting device with external quantum efficiency of nearly 10% ResearchGate URL: [Link]

Sources

The Bianthracene Scaffold: History, Synthesis, and Multifaceted Applications in Pharmacology and Optoelectronics

Executive Summary

Bianthracene compounds—dimeric structures consisting of two anthracene units—represent a unique class of polycyclic aromatic hydrocarbons (PAHs) that bridge the gap between natural product pharmacology and advanced optoelectronics. Characterized by their sterically hindered, nearly perpendicular core geometries, bianthracenes exhibit extraordinary photophysical properties and potent biological activities. This technical guide explores the historical discovery of bianthracenes from natural sources, details a self-validating synthetic protocol for their laboratory generation, and analyzes their dual-track applications in drug development and organic semiconductors.

Historical Context & Natural Discovery

The history of bianthracene discovery is deeply rooted in the isolation of secondary metabolites from marine and terrestrial microorganisms. While simple anthracene derivatives have been known since the early days of coal tar distillation, the discovery of complex, naturally occurring bianthracenes revolutionized our understanding of microbial biosynthesis.

In the mid-to-late 20th century, researchers began isolating dimeric anthraquinones and bianthracenes from fungal and bacterial strains. A landmark discovery occurred with the isolation of Lincolnenins A–D from the terrestrial actinomycete Streptomyces lincolnensis[1]. These isomeric bianthracenes exhibited restricted rotation about their 9–9′ and 9–8′ bridges, existing as distinct atropisomers. Structural elucidation via ROESY correlations and electronic circular dichroism (ECD) confirmed their absolute configurations, revealing a highly specific biosynthetic pathway[1].

Similarly, marine-derived fungi such as Alternaria sp. (ZJ9-6B) and Stemphylium sp. have yielded a rich library of bianthraquinones, including the Alterporriols (e.g., Alterporriol K, L, and Z1-Z3)[2][3]. These discoveries highlighted the evolutionary utility of the bianthracene core, which microorganisms utilize as chemical defenses against competing pathogens.

Workflow of bianthracene discovery from natural isolation to optoelectronic and clinical use.

Chemical Structure & Photophysical Dynamics

The foundational molecule of this class, 9,9'-bianthracene , features two anthracene units directly coupled at their 9-positions. Due to the severe steric repulsion between the peri-hydrogen atoms (at the 1,1'- and 8,8'-positions), the two planar anthracene units are forced into a nearly perpendicular orientation, with a dihedral angle of approximately 89°[4].

This orthogonal geometry prevents complete π-conjugation across the entire molecule in the ground state but allows for remarkable excited-state dynamics. When 9,9'-bianthracene absorbs a photon, it enters a locally excited (LE) state. The subsequent photophysical pathway is highly dependent on the polarity of the surrounding environment[5]:

-

Symmetry-Breaking Charge Separation (SB-CS): In polar environments (e.g., polar solvents or intercalated polar crystals), the charge-transfer (CT) state is stabilized. This drives the molecule to undergo SB-CS, generating a highly polarized excited state useful for organic photovoltaics.

-

Singlet Fission (SF): In non-polar environments (e.g., solvent-free melts or non-polar crystals), the CT state is destabilized. This inhibits SB-CS and instead promotes Singlet Fission, where one singlet exciton splits into two triplet excitons, a phenomenon critical for bypassing the Shockley-Queisser limit in solar cells[5].

Photophysical pathways of 9,9'-bianthracene modulated by environmental polarity.

Experimental Protocol: Palladium-Catalyzed Synthesis of Bianthracene Derivatives

While early syntheses relied on harsh Clemmensen/Pinacol reductions of anthraquinone, modern functionalization of the bianthracene core relies on transition-metal catalysis. The following is a self-validating, step-by-step protocol for the synthesis of 10,10′-bis(3-(trifluoromethyl)phenyl)-9,9′-bianthracene via Suzuki-Miyaura coupling[4].

Methodological Steps & Causality

-

Preparation of the Reaction Matrix:

-

Action: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 10,10'-dibromo-9,9'-bianthracene (3.0 mmol), [3-(trifluoromethyl)phenyl]boronic acid (6.3 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 mmol).

-

Causality: The nitrogen atmosphere is critical to prevent the oxidation of the highly sensitive Pd(0) catalyst to inactive Pd(II). A slight stoichiometric excess of the boronic acid (6.3 mmol) ensures complete double-coupling at both the 10 and 10' positions.

-

-

Solvent and Base Addition:

-

Action: Inject 60 mL of anhydrous Tetrahydrofuran (THF) and 15 mL of a 2.0 M aqueous K₂CO₃ solution.

-

Causality: THF serves as an excellent solvent for solubilizing the bulky bianthracene precursor. The aqueous K₂CO₃ acts as a vital base; it coordinates with the boronic acid to form a negatively charged boronate complex, which drastically lowers the activation energy required for the transmetalation step onto the palladium center.

-

-

Thermal Activation:

-

Action: Heat the biphasic mixture to reflux (approx. 66°C) and maintain for 24 hours under vigorous stirring.

-

Causality: The 10,10' positions of the bianthracene core are highly sterically hindered. Refluxing provides the necessary thermal kinetic energy to overcome this steric barrier, allowing the bulky aryl groups to couple successfully.

-

-

Self-Validation & Reaction Monitoring:

-

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/dichloromethane eluent.

-

Validation: The reaction is self-validating; the starting material (10,10'-dibromo-9,9'-bianthracene) is highly fluorescent under 365 nm UV light. As the reaction progresses, the starting material spot will disappear, replaced by a new, intensely blue-emitting product spot with a higher Rf value (due to the lipophilic trifluoromethyl groups).

-

-

Purification:

-

Action: Extract the organic layer, dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography followed by recrystallization from hot ethanol.

-

Pharmacological & Biological Activities

Beyond their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[6][7], bianthracenes have demonstrated profound biological activities. The rigid, hydrophobic core allows these molecules to intercalate into lipid membranes or bind specifically to hydrophobic pockets in target proteins.

Quantitative Data Presentation

The following table summarizes the key biological activities of naturally isolated and synthetic bianthracene derivatives:

| Compound | Source Organism / Origin | Biological Target / Application | Activity Metric |

| Lincolnenin A | Streptomyces lincolnensis | Mycobacterium tuberculosis H37Ra | MIC₉₉ = 0.9 μM[1] |

| Alterporriol K | Alternaria sp. ZJ9-6B | MDA-MB-435 (Human Breast Cancer) | IC₅₀ = 13.1 μM[2] |

| Alterporriol L | Alternaria sp. ZJ9-6B | MCF-7 (Human Breast Cancer) | IC₅₀ = 29.1 μM[2] |

| NSC248605 | Synthetic NCI Library | HIV-1 Integrase-GCN2 Interaction | Low micromolar inhibition[8] |

| 9,9'-Bianthracene | Synthetic | Organic Field-Effect Transistor (OFET) | Mobility = 0.067 cm²/V·s[7] |

Mechanistic Insight: The bactericidal activity of Lincolnenins against M. tuberculosis is hypothesized to stem from the molecule's ability to disrupt the highly lipophilic mycobacterial cell wall, driven by the atropisomeric stability of the bianthracene bridge[1]. Conversely, synthetic bianthracenes like NSC248605 act as steric wedges, physically disrupting the protein-protein interaction between HIV-1 Integrase and the cellular restriction factor GCN2, thereby inhibiting viral replication[8].

Future Perspectives

The intersection of natural product discovery and synthetic materials science makes bianthracenes a highly versatile scaffold. In drug development, the discovery of transcriptionally silent biosynthetic gene clusters (BGCs) in actinobacteria promises to yield novel bianthracene atropisomers capable of combating multidrug-resistant pathogens[1]. Simultaneously, in optoelectronics, the precise tuning of the 9,9'-bianthracene core via halogenation and Suzuki coupling continues to yield next-generation host materials for highly efficient blue OLEDs and stable organic semiconductors[4][7].

References

-

Short and Efficient Synthesis of Coronene Derivatives via Ruthenium-Catalyzed Benzannulation Protocol The Journal of Organic Chemistry - ACS Publications URL:[Link][9]

-

Recent advances in the syntheses of anthracene derivatives PMC - National Institutes of Health URL:[Link][6]

-

Three Bianthraquinone Derivatives from the Mangrove Endophytic Fungus Alternaria sp. ZJ9-6B from the South China Sea PMC - National Institutes of Health URL:[Link][2]

-

Polarity of Ordered Solvent Molecules in 9,9′-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation Journal of the American Chemical Society URL:[Link][5]

-

Isolation of New Chemical Modulators of the Interaction Between HIV-1 Integrase and the Cellular Restriction Factor GCN2 PMC - National Institutes of Health URL:[Link][8]

-

Lincolnenins A–D: Isomeric Bactericidal Bianthracenes from Streptomyces lincolnensis The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

-

Trifluoromethyl-substituted 9,9'-bianthracene derivative as host material for highly efficient blue OLED Optica Publishing Group URL:[Link][4]

-

Synthesis, Characterization of 9, 9'-Bianthracene and Fabrication of 9, 9'-Bianthracene Field-Effect Transistors ResearchGate URL:[Link][7]

-

Bioactive Bianthraquinones and Meroterpenoids from a Marine-Derived Stemphylium sp. Fungus PMC - National Institutes of Health URL:[Link][3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. OPG [opg.optica.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Foreword: Unveiling the Electronic Choreography of Twisted Chromophores

An In-Depth Technical Guide to the Spectroscopic Properties of 2,2'-Bianthracene Derivatives

The 2,2'-bianthracene scaffold represents a fascinating class of axially chiral biaryls where two anthracene units are conjoined. This unique linkage imparts a twisted, non-planar geometry, which is not merely a structural curiosity but the very foundation of their rich and complex spectroscopic behavior. Unlike their planar aromatic counterparts, the photophysics of 2,2'-bianthracene derivatives are profoundly influenced by the dihedral angle between the anthracene moieties, the nature of their substituents, and their surrounding environment. This guide provides a comprehensive exploration of these properties, moving from fundamental principles to advanced phenomena such as symmetry-breaking charge separation and aggregation-induced emission. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these remarkable molecules in materials science, sensing, and beyond.[1][2][3][4][5]

The Molecular Architecture: Synthesis and Structural Hallmarks

The properties of 2,2'-bianthracene derivatives are intrinsically linked to their three-dimensional structure. Modern synthetic organic chemistry provides several robust methods for their preparation, with metal-catalyzed cross-coupling reactions being particularly prevalent.

Key Synthetic Strategies

The most common approach involves the Suzuki-Miyaura coupling of an anthracene-boronic acid or ester with a bromoanthracene derivative.[6] This method offers high yields and excellent functional group tolerance, allowing for the synthesis of a diverse library of substituted bianthracenes. Other methods, such as Ullmann coupling, have also been employed. The synthesis of precursor molecules like 2-bromoanthracene is a critical first step.[7]

The resulting 2,2'-bianthracene molecule possesses a stereogenic axis due to hindered rotation (atropisomerism) around the central C2-C2' single bond, leading to non-superimposable enantiomers. The energy barrier to racemization is a crucial parameter, often high enough to allow for the separation and study of individual enantiomers.[8][9]

Core Photophysical Properties: A Dance of Light and Electrons

The interaction of 2,2'-bianthracene derivatives with light gives rise to a suite of spectroscopic properties that are highly sensitive to their molecular structure and environment.

UV-Visible Absorption

The absorption spectra of 2,2'-bianthracene derivatives are typically dominated by intense π-π* transitions characteristic of the anthracene core.[10][11] In dilute solutions, these spectra often exhibit well-resolved vibronic structures, similar to monomeric anthracene. The position of the absorption maxima (λ_abs) and the molar extinction coefficients are influenced by substituents. Electron-donating or -withdrawing groups, as well as extended conjugation, can cause bathochromic (red) or hypsochromic (blue) shifts.[10][12]

Fluorescence Emission: The Excited State Journey

Fluorescence is arguably the most compelling spectroscopic feature of these molecules. Upon excitation, they typically emit in the blue-to-green region of the spectrum.[3][4][5] However, the emission profile is far from simple and reveals a complex series of events occurring in the excited state.

2.2.1 Solvatochromism and Charge Transfer States

One of the defining characteristics of bianthryl systems is their pronounced solvatochromism—a significant shift in the emission wavelength with changing solvent polarity.[13] In nonpolar solvents, emission often resembles that of a locally excited (LE) state, confined to one of the anthracene moieties. As solvent polarity increases, a new, broad, and significantly red-shifted emission band often appears.[14][15] This is the hallmark of an intramolecular charge transfer (ICT) state, where photoexcitation leads to the transfer of an electron from one anthracene ring to the other.[16][17] In the symmetric 9,9'-bianthryl, this phenomenon is famously known as symmetry-breaking charge separation (SB-CS).[18][19][20] The stabilization of this highly dipolar ICT state by polar solvent molecules is responsible for the dramatic red shift.[14][21]

2.2.2 Excited-State Dynamics and Torsional Relaxation

The journey from the initial Franck-Condon excited state to the relaxed, emissive state involves ultrafast structural dynamics. Time-resolved spectroscopy has revealed that following excitation, the molecule undergoes torsional relaxation around the central C-C bond.[21][22] This twisting motion is a key coordinate in the formation of the charge-transfer state. In nonpolar solvents, the dynamics are often diffusion-controlled, while in polar solvents, the process is driven by the orientational motion of the solvent molecules.[18][21]

2.2.3 Aggregation-Induced Emission (AIE)

While many aromatic molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, certain 9,10-disubstituted anthracene derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE).[23][24][25] In dilute solutions, these molecules are weakly emissive due to efficient non-radiative decay pathways enabled by free intramolecular rotation and torsion.[23][25] Upon aggregation, these intramolecular motions are restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence quantum yield.[23][24][26] Some bianthryl derivatives have also been observed to show aggregation-induced blue-shifted emission, a less common but intriguing phenomenon.[14]

Chiroptical Properties: Chirality Manifested in Light

The inherent axial chirality of 2,2'-bianthracene derivatives makes them excellent candidates for chiroptical studies, which probe the differential interaction of these molecules with circularly polarized light.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. It is an indispensable tool for determining the absolute configuration (P or M) of the atropisomers. The ECD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for the (P) and (M) forms. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to assign the absolute configuration.[27]

Circularly Polarized Luminescence (CPL)

CPL is the emission analogue of ECD, measuring the difference in the intensity of left- and right-handed circularly polarized light emitted from a chiral fluorophore.[28] It provides valuable information about the geometry of the molecule in its excited state. Axially chiral biaryls like 1,1'-bipyrene-2,2'-diols, which are structurally related to bianthracenes, have been shown to be efficient CPL emitters.[29] The development of 2,2'-bianthracene derivatives with strong CPL activity is an active area of research, with potential applications in 3D displays, chiral sensors, and information storage.

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of spectroscopic data, standardized experimental protocols are essential.

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

This protocol describes the relative method for determining Φ_F using a well-characterized standard.

Objective: To accurately measure the fluorescence quantum yield of a 2,2'-bianthracene derivative relative to a known standard (e.g., anthracene or 9,10-diphenylanthracene).

Materials:

-

Spectrofluorometer with a temperature-controlled sample holder.

-

UV-Vis spectrophotometer.

-

1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes.

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Fluorescence standard (e.g., Anthracene in ethanol, Φ_F = 0.27).[30]

-

Sample compound (2,2'-bianthracene derivative).

Procedure:

-

Solution Preparation: Prepare a series of five dilute solutions for both the standard and the sample compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λ_ex).

-

Fluorescence Measurement:

-

Set the excitation wavelength (λ_ex) on the spectrofluorometer. It is crucial to use the same λ_ex for both the sample and the standard.

-

Record the fluorescence emission spectrum for each of the prepared solutions.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard. The plots should be linear.

-

Determine the slope of the trendline for both the sample (Grad_S) and the standard (Grad_Std).

-

Calculate the quantum yield of the sample (Φ_S) using the following equation: Φ_S = Φ_Std * (Grad_S / Grad_Std) * (n_S² / n_Std²) Where:

-

Φ_Std is the known quantum yield of the standard.

-

Grad_S and Grad_Std are the gradients from the plots.

-

n_S and n_Std are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).

-

-

Visualization of Experimental and Dynamic Processes

Data Summary and Structure-Property Relationships

The interplay between molecular structure and spectroscopic properties is summarized below.

Table of Representative Photophysical Data

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Notes |

| 9,9'-Bianthryl | Cyclohexane | ~370, 390 | ~410 | ~2500 | ~0.6 | LE Emission |

| 9,9'-Bianthryl | Acetonitrile | ~370, 390 | ~490 | ~6500 | ~0.2 | ICT Emission dominates[14][15] |

| 9,10-Bis(phenylethynyl)anthracene | Toluene | ~450 | ~480 | ~1400 | ~0.9 | High quantum yield due to extended conjugation[31] |

| 9,10-Distyrylanthracene | THF | ~420 | ~550 | ~5800 | < 0.01 | Weak emission in solution (AIE molecule)[23][25] |

| 9,10-Distyrylanthracene | Crystal | - | ~520 | - | High | Strong emission in solid state (AIE)[23][25] |

Note: The values presented are approximate and can vary based on specific substituents and experimental conditions.

Outlook: The Future is Bright and Twisted

The study of 2,2'-bianthracene derivatives continues to be a vibrant field of research. Their tunable electronic properties, high fluorescence efficiencies, and inherent chirality make them prime candidates for a new generation of advanced materials. Future efforts will likely focus on:

-

Drug Development: Utilizing bianthracene scaffolds as fluorescent probes for bio-imaging or as chiral recognition elements.[2][17]

-

Organic Electronics: Designing novel bianthracene derivatives for use as emitters in highly efficient Organic Light-Emitting Diodes (OLEDs) or as semiconductors in Organic Field-Effect Transistors (OFETs).[3][4]

-

Chiral Photonics: Developing materials with strong CPL for applications in secure communications and advanced displays.

By continuing to unravel the intricate relationship between structure and spectroscopic properties, the scientific community can unlock the full potential of these versatile and fascinating molecules.

References

-

Lesot, P., Aroulanda, C., Berdagué, P., Meddour, A., & Jaccard, H. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry. Available from: [Link]

-

Lesot, P., Aroulanda, C., Berdagué, P., Meddour, A., & Jaccard, H. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Available from: [Link]

-

Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. Available from: [Link]

-

(2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. ACS Publications. Available from: [Link]

-

(2002). Picosecond Dynamics of Excited 9,9'-Bianthryl Adsorbed on Porous Glass: Role of Symmetry Breaking in the Ground State. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

(2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. PMC. Available from: [Link]

-

Mauck, C. M., Hartnett, P. E., Margulies, E. A., & Wasielewski, M. R. (2016). Polarity of Ordered Solvent Molecules in 9,9′-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. Available from: [Link]

-

Ghosh, S., Banerjee, A., & Bhattacharyya, K. (2018). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. ACS Omega - ACS Publications. Available from: [Link]

-

(n.d.). The charge transfer state of excited bianthryl and a derivative: Solvatochromism, emission CT spectra broadening in homogeneous solvents. ResearchGate. Available from: [Link]

-

(n.d.). 9,9'-Bianthryl and its van der Waals complexes studied by rotational coherence spectroscopy: Structure and excited state dynamics. ResearchGate. Available from: [Link]

-

Zhao, Z., Chen, S., Lam, J. W. Y., Lu, P., Zhong, Y., Wong, K. S., & Tang, B. Z. (2009). Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives. The Journal of Physical Chemistry C. Available from: [Link]

-

(n.d.). Photophysical Properties of Anthracene Derivatives. ResearchGate. Available from: [Link]

-

Mauck, C. M., Hartnett, P. E., Margulies, E. A., & Wasielewski, M. R. (2024). Polarity of Ordered Solvent Molecules in 9,9′-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. Available from: [Link]

-

(2025). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org. Available from: [Link]

-

Catalán, J. (2012). Analysis of the Solvatochromism of 9,9′-Biaryl Compounds Using a Pure Solvent Dipolarity Scale. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

(2025). Intramolecular arylsulfide-coordinated diboraanthracenes: effect of B–S coordination on ground-state and excited-state behavior. PMC. Available from: [Link]

-

Teixeira, I. F., & da Silva Júnior, E. N. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

(2020). Expanded Axially Chiral Biaryls and Their Emissions: Molecular Design, Syntheses, Optical Resolution, Absolute Configuration, and Circularly Polarized Luminescence of 1,1'-Bipyrene-2,2'-diols. ResearchGate. Available from: [Link]

-

(n.d.). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

(2021). Recent advances in the syntheses of anthracene derivatives. Semantic Scholar. Available from: [Link]

-

Vila, J., & Mosquera, M. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. Available from: [Link]

-

Teixeira, I. F., & da Silva Júnior, E. N. (2021). Recent advances in the syntheses of anthracene derivatives. PMC. Available from: [Link]

-

(n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

-

(n.d.). Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms. J-Stage. Available from: [Link]

-

(2024). Axially Chiral Bridged Biaryls by Ni-Catalyzed Kinetic Asymmetric C–O Bond Cleavage. ACS Publications. Available from: [Link]

-

(2024). On-Surface Synthesis of Anthracene-Fused Zigzag Graphene Nanoribbons from 2,7-Dibromo-9,9′-bianthryl Reveals Unexpected Ring Rearrangements. Precision Chemistry - ACS Publications. Available from: [Link]

-

Zhao, Z., Chen, S., Lam, J. W. Y., Lu, P., Zhong, Y., Wong, K. S., & Tang, B. Z. (2009). Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives: The Essential Role of Restricted Intramolecular Torsion. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

-

(2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Semantic Scholar. Available from: [Link]

-

Rettig, W., & Kreuer, K. D. (2007). Dual fluorescence of 2-methoxyanthracene derivatives. PubMed. Available from: [Link]

-

(n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Available from: [Link]

-

de Oliveira, B. G., de Barros, T. C., & de Oliveira, H. C. B. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Available from: [Link]

-

(n.d.). Aggregation-induced emission fluorophores based on strong electron-acceptor 2,2′-(anthracene-9,10-diylidene) dimalononitrile for biological imaging in the NIR-II window. Chemical Communications (RSC Publishing). Available from: [Link]

-

(n.d.). Reciprocal and Non‐reciprocal Chiroptical Features in Thin Films of Organic Dyes. Wiley Online Library. Available from: [Link]

-

(n.d.). Chiroptical properties of 2,2'-bioxirane. PubMed. Available from: [Link]

-

(n.d.). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC Publishing. Available from: [Link]

-

(2021). Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes. Chemical Reviews - ACS Publications. Available from: [Link]

Sources

- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]

- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,2'-Bianthracene | 1250-59-5 [chemicalbook.com]

- 8. Syntheses, and Structural and Physical Properties of Axially Chiral Biaryl Dicarboxylic Acids Bearing Chalcogen Atoms [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. polymer.cn [polymer.cn]

- 24. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. preprints.org [preprints.org]

- 27. Chiroptical properties of 2,2'-bioxirane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Sci-Hub. Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films / The Journal of Physical Chemistry A, 2011 [sci-hub.box]

Theoretical vs. Experimental Studies of Bianthracene Isomers: A Technical Guide for Researchers

Introduction: The Dichotomy and Synergy of Bianthracene Isomers in Modern Research

Bianthracene isomers, a fascinating class of polycyclic aromatic hydrocarbons (PAHs), stand at the crossroads of fundamental chemical inquiry and applied materials science.[1] Their unique photochromic and electronic properties, arising from the coupled anthracene moieties, have made them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to chemosensors and even potential therapeutic agents.[2][3] The utility of these molecules is intrinsically linked to the spatial arrangement of the two anthracene units, giving rise to a rich landscape of isomers with distinct photophysical behaviors.[4][5]

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate bianthracene isomers. Moving beyond a mere recitation of facts, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex field. We will delve into the causality behind experimental design, the predictive power of computational chemistry, and the critical importance of validating theoretical models with empirical data. Our focus is to present a self-validating system of inquiry, where theoretical predictions guide experimental work, and experimental results refine our theoretical understanding.

Part 1: The Theoretical Framework: Predicting the Behavior of Bianthracene Isomers

Computational chemistry provides an indispensable toolkit for predicting the geometric, electronic, and spectroscopic properties of bianthracene isomers before a single molecule is synthesized in the lab.[6] These theoretical studies not only offer a molecular-level understanding of their behavior but also guide the design of new isomers with tailored functionalities.

Foundational Theoretical Approaches

The choice of theoretical method is paramount for obtaining accurate and reliable results. For bianthracene isomers, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for exploring both ground and excited-state properties.[7]

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometries, ground-state energies, and electronic properties of bianthracene isomers. The selection of the functional and basis set is a critical decision that directly impacts the accuracy of the calculations. For instance, hybrid functionals like B3LYP are often employed to balance computational cost and accuracy for systems of this size.

-

Time-Dependent Density Functional Theory (TD-DFT): To probe the excited-state properties, such as absorption and emission spectra, TD-DFT is the most common method.[5] It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* transitions).[8] These calculations are crucial for interpreting experimental UV-Vis and photoluminescence spectra.

Key Theoretical Predictions for Bianthracene Isomers

Theoretical studies can predict a range of properties that are directly comparable to experimental data:

-

Molecular Geometry: DFT calculations can determine the most stable conformations of bianthracene isomers, including the critical dihedral angle between the two anthracene planes.[5] This angle is a key determinant of the electronic coupling between the two chromophores.

-

Electronic Structure: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distributions, can be calculated.[9] The HOMO-LUMO gap is a good indicator of the molecule's electronic excitation energy and chemical reactivity.

-

Spectroscopic Properties: TD-DFT can simulate UV-Vis absorption and fluorescence spectra, providing theoretical absorption maxima (λ_max) and emission wavelengths.[10] This allows for direct comparison with experimental measurements and aids in the assignment of spectral features.

-

Photophysical Processes: More advanced computational models can be used to investigate complex photophysical phenomena such as symmetry-breaking charge separation (SBCS) and singlet fission.[11][12] These calculations can elucidate the role of solvent effects and conformational changes in these processes.[13][14]

Part 2: The Experimental Gauntlet: Synthesizing, Characterizing, and Validating Bianthracene Isomers

Experimental studies are the ultimate arbiter of the properties and potential applications of bianthracene isomers. A multi-pronged approach, combining synthesis, structural characterization, and photophysical measurements, is essential for a comprehensive understanding.

Synthesis of Bianthracene Isomers

The synthesis of bianthracene isomers can be challenging, but several methods have been developed. A common strategy involves the coupling of anthracene derivatives. For example, the Heck coupling of 10,10′-dibromo-9,9′-bianthracene with styrene derivatives has been shown to be an effective method for creating new bianthracene structures with potential applications in organic electronics.[15]

Experimental Protocol: Heck Coupling for the Synthesis of 10,10′-bis((E)-2-arylvinyl)-9,9′-bianthracenes [15]

-

Reactants and Catalyst: In a reaction vessel, combine 10,10′-dibromo-9,9′-bianthracene, the desired para-substituted styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specific temperature (e.g., 100 °C) for a defined period (e.g., 24 hours).

-

Workup and Purification: After cooling, quench the reaction and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel to obtain the desired 10,10′-bis((E)-2-arylvinyl)-9,9′-bianthracene.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Characterization

Determining the precise three-dimensional structure of bianthracene isomers is crucial for understanding their properties.

-

X-Ray Crystallography: Single-crystal X-ray diffraction (XRD) is the gold standard for determining the solid-state structure of molecules.[11] It provides precise information on bond lengths, bond angles, and the dihedral angle between the anthracene units. The crystal packing, which can significantly influence photophysical properties, is also revealed.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of bianthracene isomers in solution.[5][17] The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular framework. NMR can also be used to study dynamic processes and the effects of solvent on the molecular conformation.

Photophysical Characterization

A suite of spectroscopic techniques is employed to probe the interaction of bianthracene isomers with light.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The resulting spectrum reveals the electronic transitions within the molecule. For bianthracene isomers, the absorption spectra are typically characterized by structured bands corresponding to π-π* transitions of the anthracene moieties.[5][8]

-

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light from a molecule after it has been excited by light. The emission spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). The Stokes shift, the difference in energy between the absorption and emission maxima, can indicate structural relaxation in the excited state.[18]

-

Time-Resolved Spectroscopy: Time-resolved techniques, such as transient absorption spectroscopy and time-resolved photoluminescence, are used to study the dynamics of excited states.[4] These experiments can measure the lifetimes of excited states and track the formation and decay of transient species, such as those involved in charge separation or singlet fission.[11]

Experimental Protocol: Steady-State and Time-Resolved Photoluminescence Spectroscopy [4]

-

Sample Preparation: Prepare dilute solutions of the bianthracene isomer in a suitable solvent (e.g., cyclohexane, acetonitrile) to avoid aggregation effects.

-

Steady-State Measurements:

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Record the emission spectrum using a fluorometer, exciting at a wavelength where the sample absorbs strongly.

-

Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

-

Time-Resolved Measurements:

-

Use a time-correlated single-photon counting (TCSPC) system or a streak camera to measure the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the excited-state lifetime(s).

-

Part 3: Bridging the Gap: A Comparative Analysis

The true power of a combined theoretical and experimental approach lies in the direct comparison of their results. This synergy allows for a deeper understanding of the structure-property relationships in bianthracene isomers.

Quantitative Data Summary

The following table summarizes key theoretical and experimental data for representative bianthracene isomers.

| Property | Theoretical (DFT/TD-DFT) | Experimental | Reference(s) |

| 9,9'-Bianthracene | |||

| Dihedral Angle (°) | ~90 | ~88 (in crystal) | [11] |

| Absorption λ_max (nm) | ~360-380 | ~377 | [8] |

| Emission λ_max (nm) | Varies with solvent polarity | ~400 (non-polar) to >500 (polar) | [5][19] |

| Fluorescence Quantum Yield (Φ_F) | - | 0.54 (cyclohexane) | [5] |

| Excited-State Lifetime (τ) | - | ~10 ns (non-polar) | [20] |

| 2,2'-Bianthracene | |||

| Dihedral Angle (°) | - | - | |

| Absorption λ_max (nm) | - | - | |

| Emission λ_max (nm) | - | Green emission in OLEDs | [3] |

Note: Theoretical values can vary depending on the level of theory and basis set used. Experimental values can be influenced by solvent, temperature, and aggregation state.

Visualizing the Workflow and Concepts

Graphviz diagrams can be used to visually represent the key concepts and workflows in the study of bianthracene isomers.

Caption: The synergistic workflow between theoretical and experimental studies.

Conclusion: An Integrated Approach for Future Discoveries

The study of bianthracene isomers is a vibrant and rapidly evolving field. An integrated approach that leverages the predictive power of theoretical chemistry and the definitive validation of experimental work is essential for continued progress. By carefully selecting theoretical methods, designing rigorous experiments, and critically comparing their outcomes, researchers can unravel the complex structure-property relationships that govern the behavior of these fascinating molecules. This guide has provided a framework for such an approach, with the ultimate goal of accelerating the discovery and development of novel bianthracene-based materials for a wide range of scientific and technological applications. [1][3][21]

References

-

Two BN isosteres of anthracene: synthesis and characterization. PubMed. (2014, October 29). [Link]

-

Synthesis, Characterization of 9, 9'-Bianthracene and Fabrication of 9, 9'-Bianthracene Field-Effect Transistors. ResearchGate. [Link]

-

Janus‐Type Photophysics of Rotational Isomers in a Diphenylanthracene Dimer. Refubium - Freie Universität Berlin. [Link]

-

Polarity of Ordered Solvent Molecules in 9,9′-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. Journal of the American Chemical Society. [Link]

-

Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. PMC. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A. [Link]

-

Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. PMC. [Link]

-

Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. ResearchGate. [Link]

-

Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives. MDPI. [Link]

-

Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

Comparative Study of Exciton Dynamics in 9,9′-Bianthracene Nanoaggregates and Thin Films: Observation of Singlet–Singlet Annihilation-Mediated Triplet Exciton Formation. ACS Publications. [Link]

-

Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ACS Publications. [Link]

-

Symmetry-breaking charge transfer dynamics of 9,9'-bianthracene revealed by experiment and theory. EPJ Web of Conferences. [Link]

-

Symmetry-breaking charge transfer dynamics of 9,9'-bianthracene revealed by experiment and theory. ResearchGate. [Link]

-

Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation. PubMed. [Link]

-

Bridging photochemistry and photomechanics with NMR crystallography: the molecular basis for the macroscopic expansion of an anthracene ester nanorod. Chemical Science (RSC Publishing). [Link]

-

Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery. PubMed. [Link]

-

Recent advances in the syntheses of anthracene derivatives. ResearchGate. [Link]

-

Photophysical Properties of Anthracene Derivatives. Semantic Scholar. [Link]

-

Symmetry-breaking charge transfer dynamics of 9,9'-bianthracene revealed by experiment and theory. Semantic Scholar. [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journals. [Link]

-

Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PMC. [Link]

-

Co-crystals of 9,9′-bianthracene-10,10′-dicarboxylic acid with linear bidentate basic ligand molecules. RSC Publishing. [Link]

-

Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. SpringerLink. [Link]

-

Computational Chemistry for Photochemical Reactions. OUCI. [Link]

-

Structural Transformations in Crystals Induced by Radiation and Pressure. Part 10. The Crystallographic Picture of Photochemical Behaviour of bi(anthracene-9,10-dimethylene) under High Pressure. ResearchGate. [Link]

-

From Anthracene Photodimerization To Jaw Photochromic Materials And Photocrowns. Semantic Scholar. [Link]

-

Structural Transformations in Crystals Induced by Radiation and Pressure. Part 10. The Crystallographic Picture of Photochemical Behaviour of bi(anthracene-9,10-dimethylene) under High Pressure. MDPI. [Link]

-

Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging. PMC. [Link]

-

The crystal structure of the 9-anthracene-carboxylic acid photochemical dimer and its solvates by X-ray diffraction and Raman microscopy. ResearchGate. [Link]

-

Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Semantic Scholar. [Link]

-

¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and... ResearchGate. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Two BN isosteres of anthracene: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Symmetry-breaking charge transfer dynamics of 9,9’-bianthracene revealed by experiment and theory | EPJ Web of Conferences [epj-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Polarity of Ordered Solvent Molecules in 9,9'-Bianthracene Single Crystals Selects between Singlet Fission or Symmetry-Breaking Charge Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 2,2'-Bianthracene

An In-depth Technical Guide to the Synthetic Routes of 2,2'-Bianthracene

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings, serves as a fundamental building block for a vast array of functional organic materials.[1][2][3] Its derivatives are the subject of intense research due to their compelling photophysical and photochemical properties, stemming from their extended aromatic and conjugated π-systems.[1][2] These properties make them highly valuable in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic applications.[1][2][4]

Among the many derivatives, 2,2'-bianthracene holds particular importance. This symmetrical biaryl compound, formed by the direct linkage of two anthracene units at their 2-positions, exhibits unique electronic and photophysical characteristics that are distinct from its monomeric counterpart. For instance, 2,2'-bianthracene derivatives have been successfully employed as organic semiconductors in OFET devices and as fluorescent emitters in OLEDs.[1][2] The synthesis of this scaffold, however, remains a challenge that requires robust and efficient chemical strategies.

This technical guide provides a comprehensive review of the core synthetic routes to 2,2'-bianthracene and its derivatives. We will delve into the mechanistic underpinnings of each methodology, present detailed experimental protocols, and offer insights into the practical considerations that guide the choice of a particular synthetic pathway. This document is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel organic electronic materials.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-C bond linking the two anthracene moieties is the central challenge in synthesizing 2,2'-bianthracene. The primary methods to achieve this are transition metal-catalyzed cross-coupling reactions. We will focus on the two most prominent and field-proven methodologies: the Ullmann coupling and the Suzuki-Miyaura coupling.

The Ullmann Coupling: A Classic Approach to Biaryl Synthesis

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-catalyzed reductive coupling of two aryl halide molecules.[5][6][7] This reaction was one of the first to demonstrate the power of transition metals in forging aryl C-C bonds.[6][7]

Causality Behind Experimental Choices: The traditional Ullmann coupling requires high temperatures (often >200 °C) and a stoichiometric amount of copper, typically as a copper-bronze alloy or copper powder.[5][6] The high reaction temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The choice of an electron-deficient aryl halide, such as 2-bromoanthracene, is often preferred as it facilitates the initial steps of the reaction mechanism. While effective for symmetrical biaryls, the harsh conditions and often erratic yields have led to the development of more modern, ligand-assisted protocols that proceed under milder conditions.[6]

Generalized Reaction Workflow: Ullmann Coupling

Caption: Generalized workflow for the Ullmann coupling synthesis of 2,2'-bianthracene.

Experimental Protocol: Classic Ullmann Synthesis of 2,2'-Bianthracene

This protocol is a representative example based on classic Ullmann conditions.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The apparatus must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add 2-bromoanthracene (1.0 eq) and activated copper powder (2-3 eq.).

-

Reaction Execution: The reaction mixture is heated to 250-280 °C with vigorous stirring under a continuous, slow stream of nitrogen. The reaction is typically maintained at this temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solid reaction mass is ground and transferred to a Soxhlet extractor. The product is extracted with a suitable solvent, such as toluene or xylene, for 12-24 hours.

-

Purification: The solvent from the Soxhlet extraction is removed under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or alumina, followed by recrystallization from a solvent like chlorobenzene or a toluene/hexane mixture to yield pure 2,2'-bianthracene.

The Suzuki-Miyaura Coupling: A Versatile and High-Yielding Alternative

The Suzuki-Miyaura coupling, or Suzuki reaction, is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8][9] Developed in 1981, this reaction has become one of the most powerful and widely used methods for forming C-C bonds, particularly for biaryl synthesis, due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[8][10]

Causality Behind Experimental Choices: The Suzuki coupling relies on a well-defined catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanthracene).

-

Transmetalation: The organoboron species (e.g., anthracene-2-boronic acid) transfers its organic group to the palladium center. This step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[11]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]

The choice of ligand (often a phosphine like PPh₃ or more advanced biarylphosphines) is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.[4] The reaction is typically run in a two-phase solvent system (e.g., toluene/water or dioxane/water) to facilitate the dissolution of both the organic and inorganic reagents.

Generalized Reaction Workflow: Suzuki Coupling

Caption: Generalized workflow for the Suzuki coupling synthesis of 2,2'-bianthracene.

Experimental Protocol: Suzuki Synthesis of 2,2'-Bianthracene

This protocol is a representative example based on common Suzuki conditions.[12]

-

Reagent Preparation: In a Schlenk flask, combine 2-bromoanthracene (1.0 eq), anthracene-2-boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, such as 9:1 NMP/water or toluene/ethanol/water.[12] The mixture must be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.[12] Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Isolation: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.[12] Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2,2'-bianthracene.

Diels-Alder Reaction: Constructing the Anthracene Core

While not a direct coupling method for the 2,2'-bond, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry for building the anthracene framework itself from simpler precursors.[13][14] This [4+2] cycloaddition reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene ring.[15][16][17] By choosing appropriately substituted dienes and dienophiles, one can construct functionalized anthracenes that can subsequently be used in coupling reactions.

For example, a substituted benzoquinone can act as a dienophile, reacting with a diene in a double Diels-Alder reaction to build a complex polycyclic aromatic system that contains the anthracene core.[13] This strategy offers a powerful way to access complex and functionalized anthracene building blocks for subsequent coupling.

Generalized Reaction Workflow: Diels-Alder for Anthracene Core

Caption: Generalized workflow for the Diels-Alder reaction to form an anthracene precursor.

Data Presentation: Comparison of Core Synthetic Routes

| Feature | Ullmann Coupling | Suzuki-Miyaura Coupling |

| Catalyst | Copper (Cu) powder or salts | Palladium (Pd) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Coupling Partners | Aryl Halide + Aryl Halide | Aryl Halide/Triflate + Arylboronic Acid/Ester |

| Typical Conditions | High Temperature (200-300 °C), Stoichiometric Cu | Mild Temperature (80-110 °C), Catalytic Pd |

| Key Additive | None (classic), Ligands (modern) | Base (e.g., K₂CO₃, Cs₂CO₃), Ligands (e.g., PPh₃) |

| Functional Group Tolerance | Poor to Moderate | Excellent |

| Yields | Often moderate and variable | Generally Good to Excellent |

| Primary Use Case | Symmetrical biaryl synthesis | Symmetrical and unsymmetrical biaryl synthesis |

| Advantages | Inexpensive catalyst (copper) | High yields, mild conditions, broad scope, reliable |

| Disadvantages | Harsh conditions, poor scope, stoichiometric metal | More expensive catalyst (palladium), requires boronic acid |

Conclusion and Future Outlook

The synthesis of 2,2'-bianthracene is pivotal for the advancement of organic electronics. While classic methods like the Ullmann coupling laid the foundational groundwork, modern palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, now dominate the field.[3][4] The Suzuki reaction's reliability, mild conditions, and broad functional group tolerance make it the method of choice for accessing 2,2'-bianthracene and its complex derivatives with high precision and yield.[10][12]

Future research will likely focus on developing even more efficient and sustainable catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel) to replace precious palladium, as well as developing C-H activation strategies that bypass the need for pre-functionalized starting materials (halides and boronic acids), thereby offering more atom-economical routes to these valuable molecular scaffolds.

References

- Leveraging ligand-stored reducing equivalents, 2 promotes the oxidative coupling of internal and terminal alkynes to isolable zirconacyclopentadiene complexes, demonstrating the reversible utilization of anthracene as a redox reservoir. With diphenylacetylene under CO, cyclopentadienone is formed stoichiometrically. 2 is competent for the catalytic formation of pyrimidines from alkynes and nitriles. Mechanistic studies suggest that selectivity for pyrimidine originates from preferred formation of an azazirconacyclopentadiene intermediate, which reacts preferentially with nitriles over alkynes. (Source: PMC, )

- A series of Diels–Alder reactions between the diene 2,2'‐biaceanthrylene and several dienophiles is presented. The diene is a cyclopenta‐fused polycyclic aromatic hydrocarbon with anthracene units linked by two cyclopentene rings.

- General Diels-Alder Reaction: A conjugated “diene” reacts with a “dienophile” to produce a cyclohexene ring. (Source: NDSU Virtual Chemistry Labs, )

- Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties.

- The palladium-catalyzed Suzuki-Miyura cross-coupling reaction was used to synthesize the 2,6-disubstituted anthracenes...starting from commercially available reagents. (Source: PMC, )

- Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds.

- Recent advances in the syntheses of anthracene deriv

- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (Source: Frontiers in Chemistry, )

- Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties...

- In the last 10 years, the synthesis of anthracene scaffolds has attracted considerable interest because of their distinctive electronic characteristics and various uses in organic electronics, photovoltaics, and therapeutics.

- Recent advances in the syntheses of anthracene derivatives.

- The "classic" Ullmann Reaction is the synthesis of symmetric biaryls via copper-catalyzed coupling. (Source: Organic Chemistry Portal, )

- The Diels-Alder Reaction. (Source: Master Organic Chemistry, )

- The Ullmann reaction or Ullmann coupling, named after Fritz Ullmann, couples two aryl or alkyl groups with the help of copper. (Source: Wikipedia, )

- The [4+2]-cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne), an electrocyclic reaction that involves the 4 π-electrons of the diene and 2 π-electrons of the dienophile. (Source: Organic Chemistry Portal, )

- In organic chemistry, the Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene deriv

- One difference between the Suzuki mechanism and that of the Stille Coupling is that the boronic acid must be activated, for example with base. (Source: Organic Chemistry Portal, )

- 'Ueber Synthesen in der Biphenylreihe,' meaning 'On the Synthesis in the Biphenyl Series' in German, is Ullmann's first significant report on the discovery of the homocoupling reaction using copper. (Source: OperaChem, )

- In 1981 Suzuki and coworkers developed an efficient method for the synthesis of sp2-sp2 carbon-carbon bonds between two aromatic rings...The palladium(0) catalyzed coupling of an aryl boronic acid with an aryl halide is now known as the Suzuki cross coupling reaction. (Source: University of San Diego, )

- Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane...and halide or triflate under basic conditions. (Source: Chemistry LibreTexts, )

- The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. (Source: YouTube, )

- Benzylic type di-Grignard reagents (2)–(5) and the mono-Grignard reagent (6) have been prepared by treating the appropriate organic chloride, for (2)–(6),...with magnesium anthracene in tetrahydroguran...

- Magnesium anthracene: an alternative to magnesium in the high yield synthesis of Grignard reagents.

- Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (Source: Chemical Science (RSC Publishing), )

- Magnesium anthracene: An alternative to magnesium in the high yield synthesis of Grignard reagents. (Source: Research @ Flinders, )

- Photochemical reaction between anthracene and carbon tetrachloride: Synthesis and isolation of 9-chloro-10, 10′-... (Source: Indian Academy of Sciences, )

- A Grignard reagent has a formula RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. (Source: Chemistry LibreTexts, )

- Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide. (Source: ChemRxiv, )

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann coupling: the first publication - operachem [operachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Diels-Alder Reaction [organic-chemistry.org]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Symmetry-Breaking Charge Transfer in Bianthracene Systems: A Technical Guide

Authored by: [Your Name/Department]